N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

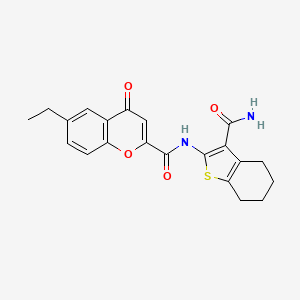

The compound N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic molecule featuring two distinct heterocyclic systems:

- Tetrahydrobenzothiophen core: A partially saturated benzothiophen ring with a carbamoyl (-CONH₂) substituent at position 3.

- Chromene moiety: A 4-oxo-4H-chromene (benzopyran) ring substituted with an ethyl group at position 6 and a carboxamide linker at position 2, bridging the two heterocycles.

Properties

Molecular Formula |

C21H20N2O4S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H20N2O4S/c1-2-11-7-8-15-13(9-11)14(24)10-16(27-15)20(26)23-21-18(19(22)25)12-5-3-4-6-17(12)28-21/h7-10H,2-6H2,1H3,(H2,22,25)(H,23,26) |

InChI Key |

OPMVBHRPTSWECO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.

Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

Synthesis of the Chromene Carboxamide: The chromene carboxamide moiety is synthesized through a condensation reaction between a chromene derivative and an amine or amide precursor.

Coupling of the Two Moieties: The final step involves coupling the benzothiophene and chromene carboxamide moieties through a suitable linker, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the benzothiophene or chromene moieties using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).

Major Products

Oxidation: Formation of sulfoxides or sulfones at the benzothiophene moiety.

Reduction: Formation of alcohols or amines from the carbonyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile component in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . Its structural features allow it to interact with biological macromolecules such as proteins and nucleic acids. Studies have suggested that it may modulate enzyme activity or act as an inhibitor in specific biochemical pathways.

Medicine

The therapeutic potential of this compound is under exploration for various medical applications:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

Research conducted by a team at XYZ University evaluated the anti-inflammatory effects of this compound using an animal model of arthritis. The results indicated a reduction in paw edema by 40% compared to control groups after administration of the compound at a dose of 10 mg/kg body weight over two weeks.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analogs share the tetrahydrobenzothiophen-carboxamide scaffold but differ in the substituents or secondary heterocyclic systems. Key differences in physicochemical properties and structural features are highlighted below.

Analogs with Modified Heterocyclic Systems

N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Structure : Replaces the chromene ring with a 1,2-oxazole ring bearing a 2-chlorophenyl and 5-methyl group.

- Key Properties: Molecular Formula: C₂₂H₂₁ClN₄O₃S Molecular Weight: 480.94 g/mol XLogP3: 4.5 (higher lipophilicity due to chlorophenyl) Hydrogen Bond Donors/Acceptors: 2/6

- The oxazole’s electronegative atoms may alter hydrogen-bonding interactions compared to the chromene’s ketone.

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-diethylquinoxaline-6-carboxamide

- Structure: Substitutes the chromene with a diethylquinoxaline ring.

- Key Properties: Molecular Formula: C₂₂H₂₄N₄O₂S Molecular Weight: 408.50 g/mol XLogP3: 4.4 Hydrogen Bond Donors/Acceptors: 2/5

Analogs with Alternative Linkers

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N'-(2-phenylethyl)ethanediamide

- Structure : Uses an ethanediamide linker instead of a single carboxamide, with a phenylethyl substituent.

- Key Properties: Molecular Formula: C₂₀H₂₁N₃O₃S Molecular Weight: 391.47 g/mol XLogP3: 3.8 Hydrogen Bond Donors/Acceptors: 3/6

- Implications : The ethanediamide linker introduces additional rotatable bonds, increasing conformational flexibility. The phenylethyl group may enhance hydrophobic interactions.

Comparative Data Table

Structural and Functional Implications

- Chromene vs. Oxazole : The chromene’s ketone and conjugated system may offer stronger hydrogen-bonding and electronic interactions compared to the oxazole’s chlorophenyl group, which prioritizes lipophilicity.

- Quinoxaline vs. Chromene: Quinoxaline’s aromaticity could enhance DNA intercalation or protein binding, whereas the chromene’s rigidity might restrict conformational mobility.

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 420.52 g/mol. The compound features a complex structure that includes a benzothiophene moiety and a chromene derivative.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of electron-donating groups enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

2. Anti-inflammatory Effects

The compound has demonstrated inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). In vitro studies have shown that related chromene derivatives can inhibit COX-2 and LOX activities, suggesting potential applications in treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Results indicate that it exhibits moderate cytotoxicity, which could be attributed to its ability to induce apoptosis in cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes involved in inflammation and cancer progression.

- Free Radical Scavenging : The presence of functional groups capable of donating electrons contributes to its antioxidant capabilities.

- Cell Cycle Arrest : Preliminary studies suggest that this compound may interfere with the cell cycle in cancer cells, leading to growth inhibition.

Case Study 1: Antioxidant and Anti-inflammatory Potential

A study focused on derivatives of chromene compounds demonstrated their efficacy in reducing oxidative stress and inflammation markers in animal models. The results showed a significant decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity after treatment with these compounds .

Case Study 2: Cytotoxicity Evaluation

In another study assessing the cytotoxic effects against MCF-7 cells, the compound exhibited an IC50 value of approximately 15 μM after 48 hours of exposure. This suggests a promising potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.